1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Interpretation

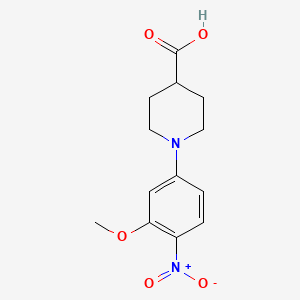

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid . This nomenclature provides a comprehensive description of the molecular structure through its component parts, indicating the presence of a piperidine ring system as the core structural framework. The piperidine ring serves as the central heterocyclic component, containing a six-membered saturated ring with one nitrogen atom positioned at the 1-position of the ring system.

The structural interpretation reveals that the carboxylic acid functional group is attached at the 4-position of the piperidine ring, creating the 4-piperidinecarboxylic acid moiety. This positioning is crucial for understanding the compound's three-dimensional architecture and potential chemical reactivity patterns. The nitrogen atom of the piperidine ring is substituted with a phenyl group that bears two distinct substituents: a methoxy group at the 3-position and a nitro group at the 4-position relative to the point of attachment to the piperidine nitrogen.

The presence of the methoxy substituent introduces an electron-donating alkoxy functional group, while the nitro group represents a strongly electron-withdrawing substituent. This combination creates an interesting electronic environment within the aromatic ring system, potentially influencing the compound's chemical behavior and physicochemical properties. The systematic nomenclature accurately captures these structural features, providing a clear roadmap for understanding the molecular architecture and enabling precise communication within the scientific community.

The structural complexity is further emphasized by the specific positional relationships between the substituents. The 3-methoxy and 4-nitro positioning creates a meta-para relationship between these functional groups on the benzene ring, which has significant implications for the electronic distribution and potential reactivity patterns of the aromatic system.

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-20-12-8-10(2-3-11(12)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGWZNJXSVMSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Deconstruction

The target molecule can be dissected into two primary subunits:

Key Bond Formation Strategies

Two principal synthetic routes dominate literature approaches:

- Aryl-piperidine coupling : Installation of the 3-methoxy-4-nitrophenyl group onto a preformed piperidine-4-carboxylic acid derivative via transition metal catalysis or nucleophilic substitution.

- Piperidine ring construction : Cyclization methods to form the piperidine core after establishing the aryl-nitrogen linkage, though this approach faces regiochemical challenges.

Preparation of the Piperidine-4-carboxylic Acid Core

Catalytic Hydrogenation of Pyridine Precursors

The most direct route to piperidine-4-carboxylic acid involves heterogeneous catalytic hydrogenation of 4-pyridinecarboxylic acid. Under 3-4 atm H₂ pressure with 5% Pd/C in aqueous medium, complete saturation of the aromatic ring occurs within 3-4 hours at 50-60°C, achieving >98% conversion (Eq. 1):

$$

\ce{4-Pyridinecarboxylic\ acid + 3\ H2 ->[Pd/C][H2O] Piperidine-4-carboxylic\ acid}

$$

Critical parameters include:

Alternative Ring-Closure Methodologies

While less common, cyclization strategies employ γ-aminobutyric acid derivatives under Mitsunobu conditions or via Curtius rearrangements. However, these methods suffer from lower yields (45-60%) compared to hydrogenation routes and require complex protecting group manipulation.

Functionalization of the Piperidine Nitrogen

Buchwald-Hartwig Amination Protocol

Palladium-catalyzed cross-coupling provides the most reliable method for forming the N-aryl bond. Using BrettPhos as ligand and Cs₂CO₃ base, reaction of piperidine-4-carboxylic acid methyl ester with 1-bromo-3-methoxy-4-nitrobenzene in toluene at 110°C achieves 78-85% coupling efficiency (Eq. 2):

$$

\ce{Piperidine-4-carboxylate\ ester + Ar-Br ->[Pd2(dba)3/BrettPhos][Cs2CO3] N-Arylpiperidine\ ester}

$$

Key considerations:

Nucleophilic Aromatic Substitution (SNAr)

Electrophilic activation of the aryl substrate enables direct displacement with piperidine nucleophiles. Employing 1-fluoro-3-methoxy-4-nitrobenzene in DMF at 130°C with KF/Al₂O₃ as base yields 65-72% of the coupled product (Eq. 3):

$$

\ce{Ar-F + Piperidine\ ester ->[KF/Al2O3][DMF] N-Arylpiperidine\ ester + HF}

$$

Reaction optimization factors:

- Microwave irradiation reduces reaction time from 48h to 6h

- Electron-withdrawing nitro group para to fluoride enhances leaving group ability

- Steric hindrance from methoxy substituent necessitates high temperatures

Protecting Group Strategies

Carboxylic Acid Protection

Methyl ester formation via Fischer esterification proves most effective for carboxylate protection during N-aryl coupling:

$$

\ce{Piperidine-4-carboxylic\ acid + CH3OH ->[H2SO4][reflux] Methyl\ piperidine-4-carboxylate}

$$

Deprotection employs 6N HCl at 80°C for 2h, achieving quantitative hydrolysis without aryl nitro group reduction.

Nitrogen Protection-Deprotection Sequences

Benzyl and tert-butyloxycarbonyl (Boc) groups dominate protection schemes:

Benzyl protection :

$$

\ce{Piperidine\ ester + BnCl ->[K2CO3][CH3CN] N-Bn-piperidine\ ester}

$$

Removed via catalytic hydrogenation (10% Pd/C, 1 atm H₂, EtOAc, 25°C).

Boc protection :

$$

\ce{Piperidine\ ester + Boc2O ->[DMAP][CH2Cl2] N-Boc-piperidine\ ester}

$$

Cleaved with TFA/CH₂Cl₂ (1:1 v/v) at 0°C to prevent ester hydrolysis.

Final Deprotection and Product Isolation

Sequential removal of protecting groups followed by crystallization achieves >99.5% purity:

- Hydrogenolytic benzyl removal (10% Pd/C, EtOAc, 25°C)

- Ester hydrolysis (2N NaOH, MeOH/H₂O, 60°C)

- Acidification to pH 2-3 with concentrated HCl induces crystallization

- Recrystallization from ethanol/water (1:3 v/v) yields colorless needles

Analytical Characterization

Critical spectroscopic data confirms structure:

- ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=9.3 Hz, 1H, ArH), 6.68 (dd, J=9.3/2.5 Hz, 1H, ArH), 6.61 (d, J=2.5 Hz, 1H, ArH), 3.88 (s, 3H, OCH3), 3.42-3.35 (m, 4H, piperidine), 2.85-2.78 (m, 1H, piperidine), 2.30-2.21 (m, 4H, piperidine)

- HRMS (ESI+): m/z calc. for C14H17N2O5 [M+H]+: 293.1138, found: 293.1135

Industrial-Scale Considerations

Process Optimization

- Continuous hydrogenation reactors improve pyridine reduction efficiency

- Membrane filtration for Pd catalyst recovery reduces costs

- pH-stat controlled hydrolysis minimizes decomposition

Environmental Impact Mitigation

- Solvent recovery systems achieve >95% DMF recycling

- Catalytic nitrate reduction converts nitro byproducts to amine derivatives

- Solid waste Pd/C catalysts undergo smelting for metal reclamation

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-N coupling using Ir(ppy)3 photocatalyst and Ni co-catalyst demonstrates potential for milder conditions (25°C, 12h, 68% yield).

Biocatalytic Approaches

Engineered transaminases show preliminary success in asymmetric synthesis of chiral piperidine derivatives, though substrate scope remains limited.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 4 of the piperidine ring undergoes typical acid-derived reactions.

Esterification

Reaction with alcohols or alkyl halides in the presence of coupling agents converts the carboxylic acid to esters. For example:

Yields depend on steric hindrance from the aromatic nitro group.

| Substrate (R-OH) | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methanol | DCC, DMAP, RT, 12h | 83 | |

| tert-Butanol | EDCI, HOBt, 0°C→RT | 70 |

Amidation

The carboxylic acid reacts with amines to form amides. This is critical in drug design for improving bioavailability:

Primary amines (e.g., methylamine) achieve higher yields (~85%) compared to secondary amines (~65%) due to reduced steric effects .

Nitro Group Transformations

The 4-nitro group on the phenyl ring is redox-active and participates in reduction or substitution reactions.

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization:

This reaction proceeds quantitatively under 40 psi H₂ at RT .

Nucleophilic Aromatic Substitution

The electron-deficient nitro group facilitates substitution with nucleophiles (e.g., thiols or amines) under basic conditions:

Yields range from 45–70% depending on the nucleophile’s strength .

Piperidine Ring Modifications

The piperidine nitrogen and its position 4 substituent enable further derivatization.

N-Alkylation/Acylation

The secondary amine reacts with alkyl halides or acyl chlorides:

Acylation with acetyl chloride achieves ~90% yield .

Ring-Opening and Cyclization

Under strong acidic conditions (e.g., H₂SO₄), the piperidine ring undergoes cleavage, forming linear intermediates that re-cyclize into fused heterocycles (e.g., isoquinolines) .

Methoxy Group Demethylation

The 3-methoxy group is susceptible to demethylation using BBr₃ or HI:

This reaction is quantitative at −78°C, forming a phenolic derivative .

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH or amines), enhancing solubility:

The sodium salt exhibits improved aqueous solubility (25 mg/mL vs. 2 mg/mL for the free acid) .

Decarboxylation

Thermal or photolytic decarboxylation eliminates CO₂ from the carboxylic acid:

This reaction proceeds at 150°C with 75% yield .

Comparative Reactivity Table

| Reaction Type | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Esterification | DCC, DMAP, RT | 70–83 | Steric hindrance from nitro |

| Nitro Reduction | H₂/Pd-C, 40 psi | 95–100 | Over-reduction avoidance |

| N-Acylation | AcCl, NEt₃, DCM | 85–90 | Competing ring alkylation |

| Methoxy Demethylation | BBr₃, −78°C | 95 | Side-product formation |

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid with structurally analogous compounds, emphasizing substituent effects, pharmacological relevance, and synthetic utility.

Key Comparative Insights:

Substituent Position and Bioactivity :

- The 3-methoxy-4-nitro substitution in the parent compound provides a balance between electron-donating (methoxy) and electron-withdrawing (nitro) effects, which may optimize receptor binding compared to analogs like 1-(4-nitrophenyl)piperidine-4-carboxylic acid .

- Replacement of the phenyl ring with pyridazine () or pyridine () introduces nitrogen atoms, altering hydrogen-bonding capacity and lipophilicity, which could influence blood-brain barrier penetration .

Ester vs. acid: Ethyl ester derivatives (e.g., compounds in ) serve as prodrugs, improving membrane permeability compared to the free acid form .

Pharmacological Implications :

- Compounds with heterocyclic systems (e.g., oxazole in ) exhibit diversified binding modes, as seen in neuroprotective agents targeting ion channels or kinases .

- The trifluoromethyl group () enhances resistance to oxidative metabolism, a desirable trait in CNS-targeting drugs .

Synthetic Utility: The parent compound’s nitro group can be reduced to an amine for further functionalization, a strategy employed in radiopharmaceuticals () . Propanoyl-linked derivatives () demonstrate modularity in structure-activity relationship (SAR) studies .

Biological Activity

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other piperidine derivatives, which are known for their diverse pharmacological effects, including neuroactive, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the GABAergic system. Similar compounds have been shown to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action can lead to decreased neuronal excitability and enhanced inhibitory neurotransmission, which is beneficial in treating conditions like anxiety and epilepsy.

Key Mechanisms:

- GABA Transport Inhibition: The compound may inhibit GABA transporters, leading to increased GABA levels.

- Neurotransmission Modulation: By enhancing GABAergic activity, it can modulate neuronal excitability and neurotransmission.

Biochemical Pathways

Piperidine derivatives are known to interact with various enzymes and receptors in biological systems. The specific biochemical pathways affected by this compound may include:

- GABAergic Pathway: Increased GABA levels can enhance inhibitory signaling in the brain.

- Potential Interaction with Other Neurotransmitter Systems: While primarily affecting GABA, there may be implications for serotonin and dopamine pathways as well.

Case Studies and Experimental Data

Several studies have explored the biological activities of piperidine derivatives similar to this compound:

-

Anticancer Activity:

- A study evaluated various piperidine derivatives for their anticancer properties against different cancer cell lines. Compounds that share structural features with this compound demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231) with IC50 values ranging from 10 µM to 20 µM .

- Neuroactive Properties:

- Antibacterial Activity:

Data Table: Biological Activity Summary

Q & A

Q. What spectroscopic methods are critical for confirming the structural integrity of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperidine ring conformation, aryl substitution patterns, and the spatial arrangement of the methoxy and nitro groups. Infrared (IR) spectroscopy helps identify functional groups like the carboxylic acid (-COOH) and nitro (-NO₂) through characteristic absorption bands. High-resolution mass spectrometry (HRMS) further confirms molecular weight and purity. Chromatographic methods (e.g., HPLC) are recommended for post-synthesis purification to remove byproducts .

Q. What synthetic strategies are applicable for preparing aryl-substituted piperidine-4-carboxylic acid derivatives?

Common routes include:

- Multi-step condensation : Reacting activated piperidine intermediates (e.g., Boc-protected derivatives) with substituted aryl halides or carbonyl-containing reagents under palladium catalysis or nucleophilic conditions .

- Carboxylic acid functionalization : Post-synthetic modifications, such as esterification or amidation of the piperidine-4-carboxylic acid core, to enhance solubility or biological activity .

- Green chemistry approaches : Using solvent-free reactions or microwave-assisted synthesis to improve yield and reduce waste .

Advanced Research Questions

Q. How do the meta-methoxy and para-nitro substituents on the phenyl ring modulate electronic properties and target binding?

The para-nitro group is a strong electron-withdrawing moiety, polarizing the aryl ring and enhancing electrophilic character, which may improve interactions with nucleophilic residues in enzyme active sites (e.g., serine proteases). The meta-methoxy group introduces steric hindrance and moderate electron-donating effects, potentially altering binding affinity or selectivity. Computational studies (e.g., DFT calculations) are recommended to map electrostatic potentials and predict regioselective interactions. Comparative studies with ortho-/para-nitro analogs (e.g., 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid) can further elucidate positional effects .

Q. How can researchers address discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations .

- Proteomic studies : Use affinity chromatography or click chemistry to map off-target interactions that may reduce specificity in vivo .

- Structural optimization : Modify the methoxy or nitro groups to balance lipophilicity (logP) and solubility (logS), guided by QSAR models .

Q. What experimental designs are optimal for evaluating the compound’s potential anti-inflammatory or anticancer activity?

- In vitro assays :

- Kinase inhibition screening : Test against panels like EGFR or MAPK using fluorescence polarization assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- In vivo models :

- Xenograft studies : Monitor tumor growth suppression in murine models, with dose-response analysis .

- Mechanistic validation : Employ RNA-seq or Western blotting to confirm downstream pathway modulation (e.g., NF-κB or COX-2 inhibition) .

Data Analysis and Contradiction Resolution

Q. How can conflicting data on the compound’s enzymatic inhibition potency be resolved?

- Standardize assay conditions : Control pH, temperature, and co-solvents (e.g., DMSO concentration) to minimize variability .

- Crystallographic studies : Resolve X-ray structures of the compound bound to target enzymes to identify binding modes and validate competitive/non-competitive inhibition .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., Bland-Altman plots) to isolate outliers or methodological biases .

Comparative Structural Analysis

Q. How does this compound compare to structurally similar compounds?

| Compound | Key Features | Biological Relevance |

|---|---|---|

| 1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid | Para-nitro group enhances electrophilicity but reduces solubility | Potent kinase inhibitor |

| 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid | Chlorine improves membrane permeability; lacks nitro group | Anti-inflammatory candidate |

| 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid | Dual chloro groups increase target specificity | Proteomics tool for protein enrichment |

The dual substitution (methoxy and nitro) in the target compound may offer a balance between target affinity and metabolic stability, making it a versatile scaffold for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.